molecular formula C14H12N2O2 B11961936 N-(3-Nitrobenzylidene)-P-toluidine CAS No. 17064-95-8

N-(3-Nitrobenzylidene)-P-toluidine

Cat. No.: B11961936
CAS No.: 17064-95-8
M. Wt: 240.26 g/mol
InChI Key: XTPAJQOAWUWVLP-UHFFFAOYSA-N
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Description

N-(3-Nitrobenzylidene)-P-toluidine is a Schiff base derived from the condensation of 3-nitrobenzaldehyde and p-toluidine. Its molecular formula is C₁₄H₁₂N₂O₂, featuring a nitro group (-NO₂) at the meta position of the benzaldehyde moiety and a methyl group (-CH₃) on the aniline ring. The compound crystallizes in an orthorhombic system (space group P2₁2₁2₁) with lattice parameters a = 7.3177 Å, b = 12.1022 Å, c = 12.4672 Å . The C=N bond adopts a trans configuration (torsion angle: 175.97°), and the dihedral angle between the two aromatic rings is 31.58°, influencing conjugation and intermolecular interactions . Crystal packing is stabilized by C-H⋯O hydrogen bonds and π-π stacking (centroid distances: 3.807–3.808 Å) .

Properties

CAS No.

17064-95-8

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

N-(4-methylphenyl)-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C14H12N2O2/c1-11-5-7-13(8-6-11)15-10-12-3-2-4-14(9-12)16(17)18/h2-10H,1H3

InChI Key

XTPAJQOAWUWVLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Nitrobenzylidene)-P-toluidine involves the condensation of 3-nitrobenzaldehyde with p-toluidine. The reaction is typically carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is obtained after cooling and recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(3-Nitrobenzylidene)-P-toluidine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form different products.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, where substituents are introduced onto the ring.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Halogens or other electrophiles in the presence of a catalyst.

Major Products Formed:

    Reduction: Formation of N-(3-aminobenzylidene)-P-toluidine.

    Oxidation: Formation of various oxidized derivatives depending on the conditions.

    Substitution: Formation of substituted derivatives on the aromatic ring.

Scientific Research Applications

N-(3-Nitrobenzylidene)-P-toluidine has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of N-(3-Nitrobenzylidene)-P-toluidine involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations in Benzylidene-Aniline Derivatives

The following table compares key structural and functional attributes of N-(3-Nitrobenzylidene)-P-toluidine with analogs:

Compound Name Substituents (Benzaldehyde) Substituents (Aniline) Molecular Formula Key Properties/Applications References
This compound 3-NO₂ 4-CH₃ C₁₄H₁₂N₂O₂ Non-linear optics, crystal engineering
N-(4-Nitrobenzylidene)-3,4-dimethylaniline 4-NO₂ 3,4-(CH₃)₂ C₁₅H₁₄N₂O₂ High hyperpolarizability (β = 5.8 × 10⁻³⁰ esu), UV transparency (<450 nm)
N-(4-Chlorobenzylidene)-4-methylaniline 4-Cl 4-CH₃ C₁₄H₁₂ClN Reduced electron-withdrawing effect; intermediate in organic synthesis
N-(p-Octyloxybenzylidene)-p-Toluidine p-O-C₈H₁₇ 4-CH₃ C₂₂H₂₉NO Liquid crystalline behavior, phase transition studies
N-(2-Bromo-3-nitrobenzylidene)-4-methylaniline 2-Br, 3-NO₂ 4-CH₃ C₁₄H₁₁BrN₂O₂ Photoluminescent precursor, bromine enhances reactivity

Electronic and Optical Properties

  • This compound: The meta-nitro group induces moderate electron-withdrawing effects, reducing conjugation compared to para-nitro analogs.
  • (E)-N-(4-Nitrobenzylidene)-3,4-dimethylaniline : The para-nitro group enhances conjugation, leading to higher β values (e.g., 5.8 × 10⁻³⁰ esu) and strong NLO activity. UV/Vis spectra show λmax < 450 nm, ensuring optical transparency in visible regions .

Crystallographic and Thermal Behavior

Compound Crystal System Space Group Melting Point (°C) Intermolecular Interactions
This compound Orthorhombic P2₁2₁2₁ 64–65 C-H⋯O, π-π stacking
N-(4-Chlorobenzylidene)-4-methylaniline Not reported ~120–125 (decomp.) Likely C-H⋯Cl and van der Waals
N-(p-Octyloxybenzylidene)-p-Toluidine Smectic phase Phase transitions at 78°C (Cr–SmC), 105°C (SmC–Iso) Alkoxy chain-driven mesomorphism

The orthorhombic packing of this compound contrasts with the layered smectic phases observed in alkoxy-substituted derivatives, highlighting the role of flexible chains in mesophase formation .

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